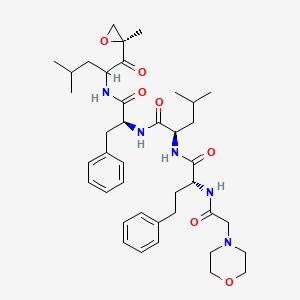

(R,S)-Epoxy Leucine Carfilzomib

Description

Properties

Molecular Formula |

C40H57N5O7 |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40+/m1/s1 |

InChI Key |

BLMPQMFVWMYDKT-NYUUURFWSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |

Origin of Product |

United States |

Advanced Chemical Synthesis and Stereochemical Control of R,s Epoxy Leucine Carfilzomib

Highly Stereoselective Synthesis of the (R)-Epoxy Leucine (B10760876) Building Block

Asymmetric Epoxidation Methodologies (e.g., Manganese-Catalyzed, Metal-Catalyzed)

A crucial step in establishing the desired stereochemistry is the asymmetric epoxidation of an enone precursor. acs.org Manganese-catalyzed epoxidation has proven to be a scalable and effective method. thieme-connect.comacs.org This reaction often utilizes a chiral ligand to direct the stereochemical outcome of the epoxidation. For instance, a manganese-salen complex, derived from chiral 1,2-diaminocyclohexane, is a well-established catalyst for this type of transformation. youtube.com The reaction typically employs an oxidant like sodium hypochlorite (B82951) or hydrogen peroxide. thieme-connect.comacs.org One of the challenges in this step can be the competing disproportionation of hydrogen peroxide, which is catalyzed by the manganese complex. acs.org Other metal-catalyzed approaches have also been explored to achieve high enantioselectivity in the epoxidation of α,β-unsaturated ketones. rsc.org

Diastereoselective Control in Forming the (R)-Epoxy Stereocenter

Achieving the correct diastereomer of the epoxide is as important as controlling the enantioselectivity. The diastereoselectivity of the epoxidation reaction can be influenced by the existing stereocenter in the substrate and the reaction conditions. nih.govnumberanalytics.com In some synthetic routes, an initial epoxidation may yield a mixture of diastereomers. thieme-connect.com Subsequent epimerization conditions can then be employed to convert the undesired diastereomer into the target (S,R)-epoxyketone. thieme-connect.comacs.org This approach often involves the use of a base to facilitate the epimerization process. The formation of intramolecular hydrogen bonds can also play a significant role in directing the diastereoselectivity of epoxidation reactions. organic-chemistry.org

Elucidation of Intermediate Stereochemistry via Spectroscopic Techniques

The stereochemical integrity of the intermediates must be rigorously monitored throughout the synthesis. Spectroscopic methods are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for determining the relative stereochemistry of the epoxyketone intermediates. organic-chemistry.org X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of crystalline intermediates. nih.gov In addition to NMR and X-ray crystallography, UV-Vis spectrophotometry can be used for quantitative analysis and to monitor the progress of reactions, although it does not directly provide stereochemical information. ijpsonline.comijpsonline.comresearchgate.net

Peptide Bond Formation and Assembly of the Carfilzomib (B1684676) Backbone

The assembly of the tetrapeptide backbone of Carfilzomib involves the sequential coupling of amino acid residues. This process must be carefully controlled to avoid racemization and other side reactions. peptide.com

Comparative Analysis of Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of peptides. beilstein-journals.orgbachem.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. peptide.com The use of protecting groups for the N-terminus (e.g., Fmoc or Boc) and for reactive side chains is essential to ensure the correct sequence is assembled. peptide.com

Different SPPS protocols exist, primarily distinguished by the type of protecting groups and cleavage strategies used. The Fmoc/tBu strategy is very common and relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. beilstein-journals.org This orthogonality allows for the selective removal of the Fmoc group at each step without affecting the side-chain protection. peptide.com

Automated SPPS instruments have significantly advanced the efficiency and reliability of peptide synthesis. beilstein-journals.org Microwave-assisted SPPS, in particular, can accelerate coupling and deprotection steps, leading to faster synthesis times. bachem.com

A typical SPPS cycle involves:

Deprotection: Removal of the N-terminal protecting group.

Washing: Removal of excess reagents and byproducts.

Coupling: Activation of the incoming amino acid and formation of the peptide bond.

Washing: Removal of unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is complete. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. peptide.com The choice of coupling reagents is also critical for efficient peptide bond formation and to minimize racemization. omicsonline.org A patent describes a method for preparing Carfilzomib where the tetrapeptide is synthesized on a resin, followed by morpholine (B109124) ring formation and cleavage from the resin before coupling with the epoxyketone fragment. google.com

Table of Research Findings on Carfilzomib Synthesis:

| Aspect of Synthesis | Methodology | Key Findings/Observations | References |

|---|---|---|---|

| Epoxyketone Synthesis | Manganese-catalyzed asymmetric epoxidation | A diastereoselective epoxidation of an enone intermediate yields a 91:9 mixture of diastereomers. Subsequent epimerization increases the ratio to 95:5 after crystallization. | thieme-connect.com |

| The reaction is challenged by the competing disproportionation of hydrogen peroxide. | acs.org | ||

| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | A patent describes the synthesis of the tetrapeptide on a resin, followed by morpholine ring formation and cleavage. | google.com |

| Standard peptide synthesis strategies are employed for creating analogs of the Carfilzomib backbone. | nih.gov | ||

| Stereochemical Control | Epimerization | Discovery and optimization of epimerization conditions are critical for setting the target stereochemistry of the epoxyketone. | acs.org |

Evaluation of Solution-Phase Coupling Reagents and Conditions

The construction of the tetrapeptide backbone of Carfilzomib relies on the sequential formation of amide bonds, a critical step in peptide synthesis. In solution-phase synthesis, the choice of coupling reagent is paramount to ensure high yield, minimal side reactions, and preservation of chiral integrity (i.e., suppression of racemization). americanpeptidesociety.orguni-kiel.deomicsonline.org The carboxyl group of an amino acid is activated by the coupling reagent to facilitate its reaction with the amino group of another. omicsonline.orgyoutube.com

A variety of coupling reagents have been developed and are classified based on their core structure, such as carbodiimides, phosphonium (B103445) salts, and uronium/iminium salts. omicsonline.org Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective and economical activators. americanpeptidesociety.orgyoutube.com However, their use often requires additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to accelerate the coupling and act as racemization suppressants. americanpeptidesociety.orguni-kiel.de

Phosphonium and uronium reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are generally more reactive but also more expensive. They are often employed for sterically hindered couplings or for fragments prone to racemization. uni-kiel.de Patent literature for Carfilzomib synthesis outlines several effective coupling systems, highlighting the industry's evaluation of these options. google.com

The selection of a coupling system is a multi-faceted decision, balancing reactivity, cost, safety, and the ease of purification from byproducts. For large-scale pharmaceutical manufacturing, factors like the thermal stability of reagents and the atom economy of the reaction are critical considerations. researchgate.net

Below is a comparative table of coupling reagent systems applicable to Carfilzomib synthesis:

| Coupling Reagent System | Class | Advantages | Considerations |

| DIC / HOBt | Carbodiimide | Cost-effective, widely used. americanpeptidesociety.orggoogle.com | Potential for side reactions; HOBt has noted thermal instability concerns. omicsonline.org |

| PyBOP / HOBt / DIEA | Phosphonium Salt | High coupling efficiency. google.com | Generates carcinogenic HMPA as a byproduct from some older phosphonium reagents; higher cost. uni-kiel.de |

| HATU / HOBt / DIEA | Uronium/Iminium Salt | Very high reactivity, effective for difficult couplings, low racemization. uni-kiel.degoogle.com | High cost, byproducts can be difficult to remove. |

| CDI (N,N'-Carbonyldiimidazole) | Imidazolide | Used in continuous flow processes for intermediates, good for forming acylimidazole intermediates. mit.eduresearchgate.net | Moisture sensitive. |

This table is generated based on data from multiple sources. americanpeptidesociety.orguni-kiel.deomicsonline.orggoogle.commit.eduresearchgate.net

Formation of the N-terminal Morpholine Moiety

A key structural feature of Carfilzomib is the morpholine ring at the N-terminus of the peptide chain. This moiety was incorporated to significantly enhance the aqueous solubility of the drug substance compared to its predecessors. nih.gov The formation of this heterocyclic ring is a distinct step in the synthetic sequence.

The synthesis involves the construction of the peptide backbone, followed by a cyclization reaction to form the morpholine ring. One patented method describes completing the peptide chain on a solid-phase resin, after which the terminal Fmoc-protecting group is removed to expose the free amine. google.com This free amine, along with the hydroxyl group from a serine or similar residue, can then undergo reaction to form the ring. A common method involves alkylation. For instance, the exposed N-terminus of the peptide precursor is reacted with an alkylating agent like bis(2-chloroethyl)ether in the presence of a base such as triethylamine. google.com This process results in the formation of the morpholine ring through a double nucleophilic substitution, effectively capping the N-terminus of the peptide. More broadly, syntheses of morpholine scaffolds can be achieved through various strategies, including ring-opening of epoxides or aziridines followed by intramolecular cyclization. researchgate.net

Process Intensification and Green Chemistry Approaches in Large-Scale Synthesis

The pharmaceutical industry is increasingly adopting process intensification and green chemistry principles to enhance the efficiency, safety, and sustainability of manufacturing Active Pharmaceutical Ingredients (APIs) like Carfilzomib. unibo.itbeilstein-journals.org

Development of Continuous Flow Manufacturing Processes for Key Intermediates

Continuous flow manufacturing has emerged as a powerful technology for producing pharmaceutical intermediates, offering improved heat and mass transfer, enhanced safety for handling hazardous reagents, and greater process control compared to traditional batch manufacturing. beilstein-journals.org For Carfilzomib, continuous processes have been developed for critical intermediates.

One such process focuses on the production of the morpholine amide intermediate. mit.eduresearchgate.net In this setup, streams of Boc-L-leucine in a solvent like Methyl-THF (MeTHF) and a slurry of N,N'-carbonyldiimidazole (CDI) are fed into a series of continuously stirred tank reactors (CSTRs). mit.edu The reaction forms an acylimidazole intermediate, which is then reacted with morpholine in a subsequent CSTR to yield the desired morpholine amide product. mit.edu Another developed continuous process involves a Barbier-type Grignard reaction to produce an enone intermediate, which is a precursor to the crucial epoxyketone "warhead" of Carfilzomib. acs.org Furthermore, the asymmetric epoxidation of this enone to form the (R,R)-epoxy ketone intermediate has also been adapted to a continuous flow process using a manganese catalyst. mit.edu

These integrated, continuous systems are modeled to predict the impact of process disturbances on critical quality attributes (CQAs), such as reaction conversion and impurity levels, ensuring a robust and controlled manufacturing process. mit.edumit.edu

| Key Intermediate | Process Type | Key Reagents/Reactors | Monitored CQA |

| Morpholine amide 3 | Continuous Flow | Boc-L-leucine, CDI, Morpholine, CSTRs. mit.edu | Conversion of Boc-L-leucine (≥95%). mit.edu |

| Enone 4 | Continuous Flow | Morpholine amide 3, Grignard reagent, CSTRs. acs.org | N/A |

| (R,R)-epoxy ketone 5 | Continuous Flow | Enone 1, H₂O₂, Mn catalyst, CSTRs. mit.edu | Conversion of enone 1 (≥99.0 mol %). mit.edu |

This table is based on data from a multi-part study on the continuous manufacturing of Carfilzomib intermediates. mit.eduacs.orgmit.edu

Solvent Selection and Waste Minimization Strategies

Green chemistry principles aim to minimize the environmental impact of chemical processes. jcchems.com Key to this is the judicious selection of solvents, which constitute the bulk of mass in a typical pharmaceutical process, and the minimization of waste.

In the synthesis of Carfilzomib and its intermediates, solvent choice is critical. The use of solvents like methyl tert-butyl ether (MTBE) and 2-Methyltetrahydrofuran (MeTHF) is noted in various process steps. mit.edumit.edu These are generally considered greener alternatives to more hazardous chlorinated solvents or ethers like diethyl ether and THF. Solvent selection guides are often used to rank solvents based on safety, health, and environmental criteria. unibo.it For example, issues can arise from solvent stabilizers, such as the identification of oxidized butylated hydroxytoluene (oBHT) as an impurity when using BHT-stabilized THF, prompting process changes. acs.org

Waste minimization is inherently addressed by process intensification. Continuous manufacturing, by nature of its steady-state operation and lower reactor volumes, typically generates less waste compared to batch processes. Furthermore, improving reaction efficiency and selectivity, as described in the optimization of coupling conditions and stereoselective reactions, directly leads to a higher process mass intensity (PMI) and less waste, aligning with the goals of green chemistry. unibo.it

Synthetic Routes for Specific Stereoisomers and Related Impurities

The control of stereochemistry is critical in the synthesis of Carfilzomib, as it contains multiple chiral centers. The desired biological activity is specific to one diastereomer. Impurities, including other stereoisomers and reaction byproducts, must be carefully controlled and monitored. veeprho.com The synthesis and characterization of these impurities are necessary to develop analytical methods and ensure the quality and safety of the final drug substance. clearsynth.com

Numerous other related impurities can form during synthesis or degradation. veeprho.comgoogle.com These can include products of hydrolysis (e.g., opening of the epoxide ring to form a diol), byproducts from coupling reactions, or incompletely reacted starting materials. google.comsynthinkchemicals.com Synthetic routes are often developed specifically to produce these impurities in pure form, which are then used as reference standards for analytical testing (e.g., by HPLC) of the final API. clearsynth.comsynzeal.com

| Compound Type | Example/Origin | Significance |

| Diastereomer | (R,S)-Epoxy Ketone (primary impurity in epoxidation). mit.edu | Must be separated from the active (S,R)-epoxy ketone final intermediate. |

| Epimerization Product | Racemization at an α-chiral enone intermediate. acs.org | Process conditions must be controlled to prevent loss of stereochemical purity. |

| Hydrolysis Product | Carfilzomib (2R,4R)-Diol. synthinkchemicals.com | A potential degradation product from the opening of the epoxide ring. google.com |

| Side-reaction Product | Incomplete coupling products or adducts with reagents. veeprho.com | Monitored to ensure the purity of the final peptide. |

This table compiles information on common impurities and stereoisomers. mit.eduacs.orgveeprho.comgoogle.comsynthinkchemicals.com

Molecular Mechanism of Action and Biochemical Characterization of R,s Epoxy Leucine Carfilzomib

Irreversible Covalent Adduction to the 20S Proteasome Catalytic Subunits

Carfilzomib's primary mode of action involves the formation of an irreversible covalent bond with the catalytic subunits of the 20S proteasome, the proteolytic core of the 26S proteasome complex. This irreversible binding is a key feature that distinguishes it from first-generation inhibitors like bortezomib (B1684674), which binds reversibly. nih.govnih.gov The sustained inhibition resulting from this irreversible adduction ensures a prolonged blockade of proteasomal activity, even after the clearance of the free drug from circulation. nih.gov

High Affinity and Specificity for the β5 Chymotrypsin-Like Subunit

Carfilzomib (B1684676) exhibits a pronounced affinity and specificity for the β5 subunit of the constitutive proteasome (c20S) and its immunoproteasome counterpart, the β5i (LMP7) subunit. nih.govnih.gov This specificity is attributed to its tetrapeptide structure, which mimics the natural substrates of the proteasome, and its epoxyketone pharmacophore. nih.gov The peptide portion of the molecule facilitates its selective and tight binding within the substrate-binding pockets of the proteasome. nih.gov This high degree of selectivity for the chymotrypsin-like (CT-L) activity, which is the rate-limiting step in protein degradation, contributes to its potent anti-tumor effects while minimizing off-target activities. nih.gov

Irreversible Binding to the N-terminal Threonine (Thr1Oγ and Thr1N) of β5 and β5i

The irreversible covalent modification of the proteasome by Carfilzomib occurs at the N-terminal threonine (Thr1) residue of the β5 and β5i subunits. nih.gov This interaction is unique and involves the formation of a stable morpholino adduct. The epoxyketone warhead of Carfilzomib is attacked by the hydroxyl group (Oγ) and the primary amine (N) of the Thr1 residue. nih.gov This dual covalent bonding results in a stable, six-membered morpholino ring structure, effectively and irreversibly inactivating the catalytic activity of the subunit. nih.gov This mechanism, requiring the specific juxtaposition of the hydroxyl and amino groups of the N-terminal threonine, is exclusive to the proteasome, further enhancing Carfilzomib's specificity. nih.gov

Comparative Analysis of Binding Kinetics and Reactivity Profile with Other Proteasome Inhibitors

The binding kinetics and reactivity profile of Carfilzomib differ significantly from other proteasome inhibitors, most notably bortezomib. While both inhibitors target the chymotrypsin-like activity of the proteasome, their mechanism of interaction and the stability of the resulting complex are distinct. Carfilzomib's irreversible binding, leading to a more sustained inhibition of the proteasome, is a key differentiator. nih.govnih.gov In contrast, bortezomib acts as a slowly reversible inhibitor. nih.gov This difference in binding kinetics may contribute to Carfilzomib's ability to overcome resistance to bortezomib in some instances. Furthermore, Carfilzomib demonstrates greater selectivity for the chymotrypsin-like activity with minimal cross-reactivity against other protease families, which is not always the case with other inhibitors. nih.gov

| Feature | (R,S)-Epoxy Leucine (B10760876) Carfilzomib | Bortezomib |

| Binding Mechanism | Irreversible covalent adduct | Reversible covalent adduct |

| Primary Target | β5 and β5i subunits (Chymotrypsin-like) | β5 and β5i subunits (Chymotrypsin-like) |

| Resulting Complex | Stable morpholino ring adduct | Slowly reversible tetrahedral boronate adduct |

| Inhibition Duration | Sustained and prolonged | Transient, recovery observed |

Subunit Selectivity and Proteasome Isoform Inhibition by (R,S)-Epoxy Leucine Carfilzomib

Carfilzomib's efficacy is also defined by its selective inhibition of specific proteasome subunits and its differential activity against the two major proteasome isoforms: the constitutive proteasome (c20S) and the immunoproteasome (i20S).

Differential Inhibition of Constitutive Proteasome (c20S) and Immunoproteasome (i20S)

Both the constitutive proteasome, which is ubiquitously expressed, and the immunoproteasome, which is predominantly found in hematopoietic cells, are targeted by Carfilzomib. nih.govnih.gov The ability to inhibit both isoforms is crucial for its therapeutic effect in hematological malignancies, where both proteasome types can be expressed. nih.gov Carfilzomib effectively inhibits the chymotrypsin-like activity of both the β5 subunit of the c20S and the β5i (LMP7) subunit of the i20S. nih.gov This dual inhibition leads to a robust accumulation of unfolded proteins, triggering endoplasmic reticulum stress and ultimately apoptosis in cancer cells. nih.gov

Quantitative Assessment of Inhibition Potency (IC50 values) for β5, β5i, β1, β2, β1i, and β2i Subunits

The inhibitory potency of Carfilzomib against the various catalytic subunits of the proteasome has been quantified through in vitro assays, revealing its strong preference for the chymotrypsin-like subunits. While it primarily targets the β5 and β5i subunits, at higher concentrations, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities, as well as their immunoproteasome counterparts (β1i and β2i).

| Proteasome Subunit | Activity | IC50 (nM) |

| β5 | Chymotrypsin-like | 21.8 ± 7.4 researchgate.net |

| β1 | Caspase-like | 618 ± 149 researchgate.net |

| β2 | Trypsin-like | 379 ± 107 researchgate.net |

Absence of Significant Inhibition of Non-Proteasomal Proteases at Relevant Concentrations

(R,S)-Epoxy Leucine Carfilzomib demonstrates a high degree of selectivity for the proteasome with minimal impact on other protease classes. nih.govresearchgate.net This specificity is attributed to its epoxyketone pharmacophore, which preferentially targets the N-terminal threonine residue of the proteasome, leading to irreversible inhibition. nih.gov This selective mechanism is believed to contribute to a better-tolerated profile by minimizing off-target activities. nih.gov

In comparative studies, carfilzomib did not significantly inhibit a panel of non-proteasomal proteases, including certain cysteine, aspartyl, metallo-, and serine proteases, at concentrations where it effectively blocks proteasome activity. ashpublications.org For instance, while the proteasome inhibitor bortezomib was found to inhibit serine proteases such as cathepsin G and chymase, carfilzomib showed no significant inhibition of these enzymes. ashpublications.org Specifically, the IC50 values for carfilzomib against these proteases were greater than 10μM. ashpublications.org

Further investigations have confirmed the low potential for off-target activity. Carfilzomib does not significantly affect non-proteasome substrates like cathepsin A, dipeptidyl peptidase II, and the mitochondrial serine protease HtrA2/Omi. nih.govnih.gov This is in contrast to bortezomib, which has been shown to inhibit these enzymes, with the inhibition of HtrA2/Omi potentially linked to peripheral neuropathy. nih.govnih.gov The high selectivity of carfilzomib for the proteasome is a key feature that distinguishes it from other proteasome inhibitors. abcam.comnih.gov

| Protease | Carfilzomib IC50 (μM) | Reference |

|---|---|---|

| Cathepsin G | >10 | ashpublications.org |

| Chymase | >10 | ashpublications.org |

| Cathepsin A | Not significantly inhibited | nih.gov |

| Dipeptidyl peptidase II | Not significantly inhibited | nih.gov |

| HtrA2/Omi | Not significantly inhibited | nih.gov |

Proteomic and Cell-Based Target Engagement Studies

Activity-based proteasome profiling has been instrumental in understanding the specific interaction of carfilzomib with the proteasome complex. These studies utilize probes that covalently bind to the active sites of the proteasome, allowing for the visualization and quantification of target engagement. researchgate.net

An ELISA-based assay demonstrated that brief exposure to low concentrations of carfilzomib resulted in preferential binding to the β5 subunit of the constitutive 20S proteasome and the β5i (also known as LMP7) subunit of the immunoproteasome. ashpublications.org However, at significantly higher concentrations (over 1 μM), interaction with other subunits, including β1, β2, β1i, and β2i, was observed. ashpublications.org

In clinical studies involving patients, the administration of carfilzomib led to a profound and sustained inhibition of the chymotrypsin-like (CT-L) activity of the proteasome in peripheral blood mononuclear cells (PBMCs). nih.gov At clinically relevant doses, the average inhibition of the β5 and β5i subunits was greater than 83%. nih.gov Inhibition of the immunoproteasome subunits LMP2 (β1i) and MECL-1 (β2i) was also observed, though to a lesser extent. nih.gov

The irreversible nature of carfilzomib's binding to the proteasome results in a prolonged duration of action, even after the drug has been cleared from circulation. nih.gov Consequently, the recovery of proteasome activity is not due to drug dissociation but rather relies on the de novo synthesis of new proteasome units. researchgate.netnih.gov

In preclinical cell culture models, a brief one-hour pulse of carfilzomib led to a durable inhibition of the proteasome, as evidenced by the accumulation of ubiquitin-conjugated proteins for up to 48 hours after the drug was removed. ashpublications.org

Clinical data from patients show minimal recovery of proteasome activity in whole blood 24 hours after the first dose. nih.gov In fact, incomplete recovery was still observed after a five-day drug-free period within the first week of treatment. nih.gov This contrasts with the reversible inhibitor bortezomib, where 50% recovery of proteasome activity is seen 12 hours after administration, and full recovery is achieved within 36 hours. nih.gov The sustained inhibition by carfilzomib allows for a more prolonged pharmacodynamic effect. researchgate.net Near-complete recovery of proteasome activity in PBMCs is typically observed between treatment cycles. nih.gov

| Time Point | Proteasome Activity Recovery | Reference |

|---|---|---|

| 24 hours post-dose (whole blood) | Minimal recovery | nih.gov |

| After 5-day non-dosing period (Week 1) | Incomplete recovery | nih.gov |

| Between treatment cycles (PBMCs) | Near-complete recovery | nih.gov |

Enzymatic Kinetics of (R,S)-Epoxy Leucine Carfilzomib Interaction with Purified Proteasomes

(R,S)-Epoxy Leucine Carfilzomib is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. nih.govtandfonline.com Its mechanism of action involves the formation of an irreversible covalent bond with the N-terminal threonine residue within the active site of the β5 subunit of the constitutive proteasome and the LMP7 (β5i) subunit of the immunoproteasome. nih.govnih.gov This binding is highly specific and results in sustained inhibition. researchgate.net

The epoxyketone "warhead" of carfilzomib is crucial for its irreversible binding. ashpublications.org This functional group forms a stable morpholino adduct with the proteasome's catalytic threonine. nih.gov This irreversible binding contrasts with the slowly reversible tetrahedral intermediate formed by the boronic acid-based inhibitor bortezomib. nih.gov

In vitro enzymatic assays using purified proteasomes have demonstrated the high potency of carfilzomib. It effectively inhibits the CT-L activity at low nanomolar concentrations. nih.gov While it primarily targets the chymotrypsin-like activity, at therapeutic concentrations, it does not significantly inhibit the trypsin-like or caspase-like activities of the proteasome. nih.gov However, some studies suggest it can act as a low-affinity inhibitor of these other activities. researchgate.net

Studies measuring the enzymatic activities of circulating proteasomes in patients treated with carfilzomib have shown a rapid and significant decrease in chymotrypsin-like activity. tandfonline.comnih.gov One study reported a median decrease of over 70% in chymotrypsin-like levels after just one dose. tandfonline.com Interestingly, in the same study, a transient increase in caspase-like and trypsin-like activities was observed after the initial dose. nih.gov

| Enzymatic Activity | Change After One Dose | Reference |

|---|---|---|

| Chymotrypsin-like (CHYM) | >70% decrease | tandfonline.com |

| Caspase-like (CASP) | 20% increase | nih.gov |

| Trypsin-like (TRYP) | 5% increase | nih.gov |

Structure Activity Relationship Sar Studies of R,s Epoxy Leucine Carfilzomib and Its Analogues

Deconstruction of the Pharmacophore: Role of the (R)-Epoxyketone and Peptide Backbone

The pharmacophore of carfilzomib (B1684676) can be conceptually deconstructed into two essential components: the electrophilic (R)-epoxyketone "warhead" and the peptide backbone that guides it to its target.

The α',β'-epoxyketone moiety is the reactive center of carfilzomib, responsible for its irreversible binding to the proteasome. This unique functional group forms a stable covalent bond with the N-terminal threonine residue of the proteasome's active sites, effectively shutting down its proteolytic activity. The electrophilic nature of the epoxyketone is crucial; its absence renders the molecule inactive.

The peptide portion of carfilzomib, a tetrapeptide consisting of morpholino-acetyl-phenylalanyl-leucine, plays a vital role in substrate recognition and positioning the epoxyketone warhead for optimal interaction with the proteasome's catalytic subunits. This peptide backbone ensures that the inhibitor binds with high affinity and selectivity to the chymotrypsin-like (CT-L) activity of the proteasome, which is the primary target for anti-myeloma therapy. The interaction between the peptide backbone and the proteasome's substrate-binding channels is a key determinant of the inhibitor's potency and specificity.

Stereochemical Dependence of Proteasome Inhibition

The three-dimensional arrangement of atoms, or stereochemistry, within the carfilzomib molecule is not a trivial detail; it is a critical factor governing its biological activity.

The absolute stereochemistry of the epoxyketone is paramount for potent proteasome inhibition. The (R)-configuration at the carbon bearing the epoxide is essential for the irreversible binding mechanism. This specific arrangement allows for the proper orientation of the epoxide ring for nucleophilic attack by the hydroxyl group of the catalytic threonine residue in the proteasome's active site. This attack leads to the formation of a stable morpholino-oxathiane adduct, a seven-membered ring that permanently inactivates the enzyme. Studies have shown that the corresponding (S)-epoxyketone diastereomer is significantly less active, highlighting the strict stereochemical requirement for this interaction.

The amino acid at the P1 position, which directly precedes the epoxyketone warhead, plays a crucial role in binding to the S1 specificity pocket of the proteasome. In carfilzomib, this position is occupied by an (S)-leucine residue. The bulky isobutyl side chain of leucine (B10760876) is well-accommodated by the hydrophobic S1 pocket of the chymotrypsin-like active site. The (S)-configuration of this leucine residue is critical for optimal fitting into the S1 pocket, ensuring high-affinity binding and proper positioning of the epoxyketone for its reaction with the catalytic threonine. Altering the stereochemistry to (R)-leucine or replacing it with other amino acids with different side chains can dramatically reduce the inhibitory potency of the molecule.

Systematic Modifications at P1', P1, P2, P3, and P4 Positions

To further probe the SAR of carfilzomib and to develop analogues with improved properties, researchers have systematically modified the amino acid residues at the P1', P1, P2, P3, and P4 positions. These positions correspond to the residues that interact with the S1', S1, S2, S3, and S4 specificity pockets of the proteasome, respectively.

A multitude of carfilzomib analogues have been synthesized and their biological activities evaluated. These studies have provided a wealth of information on the structural requirements for potent proteasome inhibition. For instance, modifications at the P1' position, the site immediately following the epoxyketone, have been explored to enhance properties such as metabolic stability and to overcome drug resistance.

| Compound | P1' Modification | P4 Moiety | P3 Residue | P2 Residue | P1 Residue | Proteasome Chymotrypsin-like (β5) IC50 (nM) |

| Carfilzomib | H | Morpholino-acetyl | Phenylalanine | Leucine | Leucine | 5 |

| Oprozomib (ONX 0912) | H | 2-methyl-5-thiazole-acetyl | Serine(OMe) | Serine(OMe) | Phenylalanine | ~6 |

This table presents a simplified comparison of carfilzomib and its orally bioavailable analogue, oprozomib, highlighting key structural differences and their impact on inhibitory activity.

The systematic study of carfilzomib analogues has been instrumental in mapping the specificity pockets of the proteasome.

S1 Pocket: As previously discussed, the S1 pocket exhibits a strong preference for large, hydrophobic residues like leucine and phenylalanine. The size and hydrophobicity of the P1 residue are key determinants of affinity for the chymotrypsin-like site.

S2 Pocket: The S2 pocket is also generally hydrophobic and can accommodate a variety of non-polar side chains. In carfilzomib, the P2 leucine fits well into this pocket.

S3 Pocket: The S3 pocket is more tolerant of diverse functionalities. While a hydrophobic residue like phenylalanine is present in carfilzomib, studies have shown that other residues can be accommodated, offering opportunities for modification to fine-tune the inhibitor's properties.

Development of Non-Peptidic Epoxyketone Proteasome Inhibitors and Bioisosteres

The quest for proteasome inhibitors with improved pharmacological properties has led researchers to explore beyond traditional peptide-based structures. While peptide epoxyketones like Carfilzomib are highly potent, efforts have been made to develop non-peptidic analogues and bioisosteres to address challenges such as metabolic instability. nih.gov

One innovative approach has been the rational, structure-based design of hybrid molecules. For instance, researchers have successfully created novel chemotypes of proteasome inhibitors by hybridizing non-peptidic derivatives of belactosin A with peptide epoxyketones. nih.gov This strategy is particularly noteworthy because belactosin derivatives primarily interact with the primed binding site of the proteasome, whereas peptide epoxyketones bind to the non-primed site. nih.gov The resulting hybrid compounds are designed to engage both sites, potentially leading to a new class of highly effective proteasome inhibitors. nih.gov

Furthermore, structural modifications at the P1′ site of peptide epoxyketones, which is located on the C-terminal side of the proteasome's cleavage site, have been investigated. nih.govacs.org The development of a Carfilzomib analog featuring a hydroxyl group at the P1′ position has shown significant cytotoxicity against cancer cell lines that have developed resistance to Carfilzomib. nih.govacs.org This suggests that incorporating moieties that target the P1' site could be a promising strategy to overcome resistance mechanisms. nih.govacs.org

The development of these novel epoxyketone-based proteasome inhibitors aims to build upon the successes of earlier compounds. nih.govacs.org Peptide epoxyketones are known for their enhanced selectivity in binding to the proteasome, where they form a stable 1,4-oxazepane (B1358080) adduct with the N-terminal threonine residue of the catalytic subunit. nih.gov By exploring non-peptidic scaffolds and bioisosteric replacements, researchers aim to create next-generation inhibitors with improved metabolic stability and the ability to circumvent resistance, offering potential new therapeutic avenues. nih.govnih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in the discovery and optimization of proteasome inhibitors, providing crucial insights into their structure-activity relationships (SAR). mdpi.com These in silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis, have been instrumental in understanding the complex interactions between inhibitors like Carfilzomib and the proteasome. mdpi.comorgchemres.org

Molecular Docking and Dynamics Simulations of (R,S)-Epoxy Leucine Carfilzomib-Proteasome Complexes

Molecular docking is a computational technique extensively used to predict the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding pocket. mdpi.comnih.gov In the context of Carfilzomib and its analogues, docking studies have provided detailed information about their interactions with the active sites of the proteasome. nih.govmdpi.com For example, docking models of UK101, an analogue of Carfilzomib, bound to the β1i and β5 subunits of the proteasome were used to gain insights into the SAR and to improve the potency of subsequent inhibitor designs. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the inhibitor-proteasome complex, simulating the movements of atoms and molecules over time. youtube.comscilit.com This method allows for the study of the stability of the complex and the conformational changes that may occur upon binding. nih.gov For covalently bound inhibitors like Carfilzomib, MD simulations can be used to generate multiple conformations of the complex, providing a deeper understanding of the binding mode and the interactions that contribute to its irreversible inhibition. youtube.comnih.gov

The insights gained from these simulations are critical for the rational design of new inhibitors. By visualizing the binding poses and identifying key interactions, medicinal chemists can make informed decisions about which structural modifications are likely to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orgchemres.orgnih.govresearchgate.net For Carfilzomib derivatives, QSAR studies have been conducted to identify the key molecular features that influence their inhibitory potency against the proteasome. orgchemres.org

One such study on 25 different Carfilzomib derivatives employed various modeling techniques, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Genetic Algorithms (GA). orgchemres.org The analysis revealed several important molecular descriptors that are correlated with the biological activity of these compounds. orgchemres.org

Table 1: Key Findings from QSAR Analysis of Carfilzomib Derivatives

| Modeling Technique | Key Findings/Important Descriptors | Reference |

| MLR-ICA | The most important descriptors were identified as RDF075m, MATS1m, F04[N-O], O-059, F09[C-O], and Mor21p. | orgchemres.org |

| Monte Carlo Simulations | The presence of double bonds, the absence of halogens, an oxygen atom connected to a double bond, a sp2 carbon connected to a double bond, a double bond within a ring, branching, and the presence of nitrogen were found to be important molecular features affecting biological activity. | orgchemres.org |

These findings from QSAR studies provide a more comprehensive understanding of the relationship between the physicochemical, structural, and theoretical molecular descriptors of Carfilzomib derivatives and their biological activities. orgchemres.org This knowledge is invaluable for the rational design of new and more potent proteasome inhibitors. orgchemres.orgresearchgate.net

Preclinical Cellular and in Vivo Efficacy of R,s Epoxy Leucine Carfilzomib

In Vitro Antiproliferative and Proapoptotic Activity in Cancer Cell Lines

Carfilzomib (B1684676) exhibits potent antiproliferative and proapoptotic effects across a variety of cancer cell lines, including both hematological malignancies and solid tumors. nih.gov

Efficacy in Hematological Malignancy Cell Lines (e.g., Multiple Myeloma, Lymphoma)

Carfilzomib has shown marked activity against multiple myeloma (MM) and lymphoma cell lines. In MM cell lines such as RPMI-8226, NCI-H929, OPM-2, and MOLP-8, carfilzomib induced dose-dependent apoptosis. amegroups.org Specifically, in RPMI-8226 cells, a concentration of 10 nM increased the apoptotic rate by three-fold compared to control-treated cells. amegroups.org Studies have shown that carfilzomib is more potent than the first-generation proteasome inhibitor bortezomib (B1684674) in inducing apoptosis in MM cells and can overcome bortezomib resistance. frontiersin.orgnih.gov

In various mantle cell lymphoma (MCL) cell lines, including those resistant to bortezomib, carfilzomib has demonstrated potent pro-apoptotic activity. nih.gov It has also been shown to be about 10 times more active than bortezomib in both rituximab-sensitive and -resistant lymphoma cell lines, exhibiting dose- and time-dependent cytotoxicity. nih.govnih.gov

Interactive Data Table: Antiproliferative Activity of Carfilzomib in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| RPMI-8226 | Multiple Myeloma | ~10-20 | 48 |

| NCI-H929 | Multiple Myeloma | ~15-25 | 48 |

| OPM-2 | Multiple Myeloma | ~15-25 | 48 |

| MOLP-8 | Multiple Myeloma | ~15-25 | 48 |

| Raji (RSCL) | Burkitt's Lymphoma | <10 | 24-72 |

| Raji 2R (RRCL) | Burkitt's Lymphoma | <10 | 24-72 |

| Raji 4RH (RRCL) | Burkitt's Lymphoma | <10 | 24-72 |

Note: IC50 values are approximate and can vary based on specific experimental conditions. RSCL = Rituximab-sensitive cell lines; RRCL = Rituximab-resistant cell lines.

Activity in Solid Tumor Cell Lines (e.g., Lung, Colon, Prostate Cancer)

Carfilzomib has also demonstrated antiproliferative activity in various solid tumor cell lines. In non-small cell lung cancer (NSCLC) cell lines such as A549, H1993, H520, H460, and H1299, carfilzomib displayed marked anti-proliferative activity with IC50 values ranging from less than 1.0 nM to 36 nM after a 96-hour exposure. nih.gov In other solid tumor cell lines, IC50 values for growth suppression ranged from 50 nM to 300 nM after 24 hours of exposure and from 10 to 30 nM after 72 hours. nih.gov

Induction of Apoptosis and Cell Death Pathways

Carfilzomib triggers programmed cell death, or apoptosis, through multiple interconnected pathways.

Accumulation of Polyubiquitinated Proteins and ER Stress Response

By inhibiting the proteasome, carfilzomib leads to the accumulation of polyubiquitinated proteins within the cell. nih.gov This buildup of misfolded and unfolded proteins disrupts cellular homeostasis and induces endoplasmic reticulum (ER) stress. nih.govnih.govamhsr.org The ER stress response is a key initiator of apoptosis in response to proteasome inhibition. Carfilzomib treatment has been shown to activate the ER stress pathway, leading to increased expression of transcription factors like ATF4 and CHOP. nih.gov The accumulation of these proteins is a critical step in triggering carfilzomib-induced cell death. nih.gov

Activation of Intrinsic and Extrinsic Caspase Pathways

Carfilzomib activates both the intrinsic and extrinsic pathways of apoptosis. nih.govresearchgate.net

Intrinsic Pathway: This pathway, also known as the mitochondrial pathway, is initiated by internal cellular stress. Carfilzomib treatment leads to proapoptotic conformational changes in Bax and Bak proteins, cytochrome c release from the mitochondria, and subsequent activation of caspase-9. researchgate.netresearchgate.net The activation of caspase-9, an initiator caspase, then triggers a cascade of executioner caspases, including caspase-3, leading to apoptosis. researchgate.netresearchgate.net

Extrinsic Pathway: This pathway is initiated by external signals through death receptors on the cell surface. Carfilzomib has been shown to upregulate the expression of death receptor 5 (DR5). nih.gov This increased presence of DR5 on the cell surface enhances the cell's sensitivity to apoptosis-inducing ligands. nih.gov The activation of the extrinsic pathway involves the recruitment of FADD (Fas-Associated Death Domain) and the subsequent activation of the initiator caspase-8. nih.gov Like caspase-9, activated caspase-8 also activates downstream executioner caspases to carry out apoptosis. nih.govresearchgate.net

The activation of both initiator caspases, caspase-8 and caspase-9, converges on the activation of executioner caspases like caspase-3, which then cleave critical cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.netresearchgate.net

Modulation of Pro- and Anti-Apoptotic Protein Expression

Carfilzomib's induction of apoptosis is intricately linked to its ability to alter the expression of key regulatory proteins within the apoptotic machinery. By inhibiting the proteasome, Carfilzomib prevents the degradation of pro-apoptotic proteins, leading to their accumulation and the subsequent initiation of programmed cell death.

Preclinical studies have shown that Carfilzomib treatment leads to the upregulation of the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family member Bak. nih.gov Furthermore, the pro-apoptotic BH3-only protein Bik has been identified as being upregulated in response to Carfilzomib in head and neck squamous cell carcinoma (HNSCC) cells. aacrjournals.org The accumulation of these proteins disrupts the balance between pro- and anti-apoptotic Bcl-2 family members at the mitochondrial membrane, a critical checkpoint in the intrinsic apoptotic pathway.

The activation of apoptosis by Carfilzomib is further evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, both hallmarks of apoptosis. nih.govnih.gov Western blot analyses in various cancer cell lines, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), have confirmed the presence of cleaved PARP and caspase-3 following Carfilzomib exposure. nih.govnih.gov Moreover, Carfilzomib has been shown to increase the levels of caspase-8 and caspase-9, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. ashpublications.orgnih.gov Specifically, compared to the first-generation proteasome inhibitor bortezomib, carfilzomib has been reported to increase the levels of caspase-3, caspase-8, and caspase-9 by 1.5, 1.8, and 2.0 folds, respectively. nih.govfrontiersin.org

In addition to the intrinsic pathway, Carfilzomib can also activate the extrinsic apoptotic pathway through the upregulation of death receptors. Studies have demonstrated that Carfilzomib increases the total and cell surface levels of Death Receptor 5 (DR5), which sensitizes cancer cells to TRAIL-induced apoptosis. nih.gov

The table below summarizes the key modulations of pro- and anti-apoptotic proteins by Carfilzomib as reported in preclinical studies.

| Protein Family | Specific Protein | Effect of Carfilzomib | Cancer Model(s) | Reference(s) |

| Bcl-2 Family | Bak | Upregulation | Rituximab-resistant lymphoma | nih.gov |

| Bik | Upregulation | Head and Neck Squamous Cell Carcinoma | aacrjournals.org | |

| Caspases | Caspase-3 | Cleavage (Activation) | Lung Cancer, Multiple Myeloma | nih.govnih.govashpublications.org |

| Caspase-8 | Increased Levels | Multiple Myeloma | ashpublications.orgnih.gov | |

| Caspase-9 | Increased Levels | Multiple Myeloma | ashpublications.orgnih.gov | |

| Other Apoptotic Proteins | PARP | Cleavage | Lung Cancer, Multiple Myeloma | nih.govnih.govashpublications.org |

| Death Receptor 5 (DR5) | Upregulation | Solid Tumors | nih.gov |

Activation of Stress-Activated Protein Kinases (e.g., JNK pathway)

The inhibition of the proteasome by Carfilzomib leads to an accumulation of misfolded and ubiquitinated proteins, inducing a state of cellular stress, particularly endoplasmic reticulum (ER) stress. nih.govnih.gov This stress, in turn, activates several signaling pathways, including the stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govoncotarget.com

Activation of the JNK pathway is a consistent finding in preclinical studies of Carfilzomib across various cancer types, including multiple myeloma and HNSCC. aacrjournals.orgashpublications.org Brief exposure to Carfilzomib can lead to a significant and sustained increase in activated JNK. ashpublications.org This activation is a critical component of Carfilzomib-induced apoptosis, as evidenced by the correlation between JNK activity levels and the cleavage of PARP. ashpublications.org The downstream effects of JNK activation include the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis. nih.gov

Similarly, Carfilzomib has been shown to induce the phosphorylation of p38 MAPK in hepatocellular carcinoma (HCC) and neuroblastoma cells. nih.govoncotarget.com The activation of both JNK and p38 MAPK is often linked to the production of reactive oxygen species (ROS) and the induction of ER stress. nih.gov The table below presents findings on the activation of stress-activated protein kinases by Carfilzomib.

| Kinase Pathway | Effect of Carfilzomib | Cancer Model(s) | Mechanistic Link | Reference(s) |

| JNK Pathway | Activation (Phosphorylation) | Multiple Myeloma, HNSCC, HCC, Neuroblastoma | ER Stress, ROS Production | aacrjournals.orgashpublications.orgnih.govoncotarget.com |

| p38 MAPK Pathway | Activation (Phosphorylation) | Hepatocellular Carcinoma, Neuroblastoma | ER Stress, ROS Production | nih.govoncotarget.com |

In Vivo Antitumor Efficacy in Murine Xenograft Models

The in vitro cellular effects of Carfilzomib translate into significant antitumor activity in vivo, as demonstrated in various murine xenograft models.

Evaluation of Tumor Growth Inhibition in Established Models

Carfilzomib has shown broad anti-tumor activity in preclinical xenograft models of both hematologic malignancies and solid tumors. In models of non-Hodgkin's lymphoma, a sub-MTD (maximum tolerated dose) of Carfilzomib at 3 mg/kg resulted in a 48% reduction in tumor growth when used in combination therapy. aacrjournals.org In a small cell lung cancer (SCLC) xenograft model (SHP77), Carfilzomib monotherapy inhibited tumor growth and prolonged survival. nih.govresearchgate.net Similarly, in a neuroblastoma orthotopic xenograft model, Carfilzomib induced apoptosis in vivo. oncotarget.com

The efficacy of Carfilzomib has also been demonstrated in multiple myeloma xenograft models, where it has been shown to inhibit tumor growth and prolong survival. ashpublications.org A tumor growth inhibition model based on M-protein levels in subjects with relapsed/refractory multiple myeloma further supports its in vivo activity. nih.govcore.ac.uk

The following table summarizes the in vivo antitumor efficacy of Carfilzomib in various murine xenograft models.

| Cancer Type | Xenograft Model | Outcome | Reference(s) |

| Non-Hodgkin's Lymphoma | RL cell line | 48% reduction in tumor growth (in combination) | aacrjournals.org |

| Small Cell Lung Cancer | SHP77 | Tumor growth inhibition, prolonged survival | nih.govresearchgate.net |

| Neuroblastoma | Orthotopic | Induction of apoptosis in vivo | oncotarget.com |

| Multiple Myeloma | Human MM xenograft | Tumor growth inhibition, prolonged survival | ashpublications.org |

| BRAF-mutant Colorectal Cancer | VBC9 and VPFB6 | Increased infiltration of CD8+ and CD4+ T cells, NK cells; decreased Tregs | nih.gov |

Pharmacodynamic Markers of Proteasome Inhibition in Tissues

To confirm that the in vivo antitumor activity of Carfilzomib is due to its intended mechanism of action, pharmacodynamic markers of proteasome inhibition have been assessed in tumor tissues from xenograft models. A key marker is the inhibition of the proteasome's chymotrypsin-like activity. Studies have shown that Carfilzomib effectively inhibits this activity in tissues. nih.govnih.gov

Downstream markers of apoptosis are also utilized to demonstrate the pharmacodynamic effects of Carfilzomib. Immunohistochemical analysis of tumor tissues from treated mice has revealed increased levels of cleaved caspase-3, confirming the induction of apoptosis in vivo. nih.govashpublications.org Furthermore, in a model of BRAF-mutant colorectal cancer, Carfilzomib treatment led to an increase in the infiltration of CD8+ and CD4+ T cells and natural killer (NK) cells, along with a decrease in regulatory T cells (Tregs), indicating an immune-modulatory effect. nih.gov In some models, markers of angiogenesis such as Factor VIII and VEGFR1 have been shown to be reduced following treatment. ashpublications.org

Comparative Preclinical Efficacy of (R,S)-Epoxy Leucine (B10760876) Carfilzomib with Other Proteasome Inhibitors

Preclinical studies have consistently demonstrated that Carfilzomib has distinct properties compared to the first-generation proteasome inhibitor, Bortezomib. Carfilzomib is a more selective and irreversible inhibitor of the chymotrypsin-like activity of the proteasome. nih.govfrontiersin.org This selectivity is thought to contribute to its different efficacy and tolerability profile. nih.gov

In rituximab-resistant lymphoma models, Carfilzomib was found to be 10 times more active than Bortezomib. nih.gov In multiple myeloma cells, Carfilzomib was more potent in inducing apoptosis compared to Bortezomib and was active against Bortezomib-resistant cells. nih.gov The ENDEAVOR clinical trial, a head-to-head comparison, showed that patients with relapsed multiple myeloma treated with Carfilzomib had a significantly longer progression-free survival (18.7 months) compared to those treated with Bortezomib (9.4 months). researchgate.netfiercepharma.comtargetedonc.com

However, in a phase 3 trial for newly diagnosed multiple myeloma without the intent for immediate stem-cell transplant, Carfilzomib in combination with lenalidomide (B1683929) and dexamethasone (B1670325) did not show superiority over Bortezomib with the same combination in terms of progression-free survival. mayoclinic.orgnih.gov

The table below provides a comparative overview of the preclinical and clinical efficacy of Carfilzomib and Bortezomib.

| Feature | (R,S)-Epoxy Leucine Carfilzomib | Bortezomib | Reference(s) |

| Mechanism | Irreversible inhibitor of chymotrypsin-like activity | Reversible inhibitor of chymotrypsin-like activity | nih.govfrontiersin.org |

| Selectivity | More selective for the proteasome | Less selective, with off-target effects | nih.gov |

| Potency (in vitro) | 10 times more active in rituximab-resistant lymphoma | - | nih.gov |

| Efficacy in Bortezomib-resistant cells | Active | - | nih.gov |

| Progression-Free Survival (Relapsed MM) | 18.7 months (ENDEAVOR trial) | 9.4 months (ENDEAVOR trial) | researchgate.netfiercepharma.comtargetedonc.com |

| Progression-Free Survival (Newly Diagnosed MM) | Not superior to Bortezomib combination | - | mayoclinic.orgnih.gov |

Mechanisms of Resistance to R,s Epoxy Leucine Carfilzomib in Preclinical Models

Proteasome-Intrinsic Resistance Mechanisms

Mutations and Overexpression of Proteasome Catalytic Subunits (e.g., PSMB5)

Mutations within the genes encoding proteasome subunits can lead to reduced drug binding and efficacy. The proteasome subunit beta type-5 (PSMB5), which harbors the chymotrypsin-like activity primarily targeted by (R,S)-Epoxy Leucine (B10760876) Carfilzomib (B1684676), is a key site for such mutations. nih.govashpublications.org Studies have identified specific point mutations in PSMB5 in cell lines and patient samples with acquired resistance to proteasome inhibitors. nih.govmultiplemyelomahub.com For instance, mutations such as A20T and M45I in PSMB5 have been shown to confer resistance to (R,S)-Epoxy Leucine Carfilzomib, although the resistance can sometimes be overcome with higher drug concentrations. multiplemyelomahub.com The incidence of these mutations appears to increase in patients with relapsed or refractory multiple myeloma following treatment with proteasome inhibitors. nih.gov

In addition to mutations, the overexpression of the PSMB5 protein has been identified as a resistance mechanism. ashpublications.org Increased levels of the target protein can effectively titrate out the drug, requiring higher concentrations to achieve the same level of proteasome inhibition and cell death. ashpublications.org Computational biology models have also predicted that upregulation of proteasomal subunits, including PSMB5, can reduce cellular stress and contribute to resistance. ashpublications.org

Interactive Table: PSMB5 Mutations and (R,S)-Epoxy Leucine Carfilzomib Resistance

| Mutation | Effect on (R,S)-Epoxy Leucine Carfilzomib | Reference |

| A20T | Resistance | multiplemyelomahub.com |

| M45I | Resistance | multiplemyelomahub.com |

| C63Y | Absent or reduced effect on resistance | multiplemyelomahub.com |

| A27P | Absent or reduced effect on resistance | multiplemyelomahub.com |

| Ala49Thr | Confers resistance to bortezomib (B1684674), with cross-resistance to other proteasome inhibitors. | ashpublications.org |

Alterations in Proteasome Subunit Composition and Activity Profiles (e.g., Caspase-Like Activity)

Cells can adapt to (R,S)-Epoxy Leucine Carfilzomib pressure by altering the composition of their proteasomes. A notable adaptation is the upregulation of the immunoproteasome. nih.gov The immunoproteasome is a specialized form of the proteasome that contains different catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), encoded by the genes PSMB9, PSMB10, and PSMB8, respectively. nih.govashpublications.org Transcriptomic profiling of bone marrow plasma cells that survived (R,S)-Epoxy Leucine Carfilzomib therapy revealed increased expression of immunoproteasome subunits. nih.gov This shift towards the immunoproteasome can alter the cell's sensitivity to different proteasome inhibitors. Cells with higher levels of immunoproteasomes have shown reduced sensitivity to (R,S)-Epoxy Leucine Carfilzomib but enhanced sensitivity to immunoproteasome-specific inhibitors. nih.gov

Furthermore, changes in the specific catalytic activities of the proteasome can contribute to resistance. Some preclinical models of acquired (R,S)-Epoxy Leucine Carfilzomib resistance have demonstrated a significant increase in the caspase-like (C-L) activity of the proteasome. uky.edu While (R,S)-Epoxy Leucine Carfilzomib potently inhibits the chymotrypsin-like activity, the preservation of caspase-like activity in resistant cells may provide a compensatory mechanism for protein degradation, thus promoting cell survival. uky.edu Co-inhibition of this enhanced caspase-like activity has been shown to re-sensitize resistant cells to (R,S)-Epoxy Leucine Carfilzomib. uky.edu

Drug Efflux-Mediated Resistance

A major mechanism of drug resistance in cancer is the active removal of chemotherapeutic agents from the cell, mediated by efflux pumps. This mechanism has been shown to be highly relevant for (R,S)-Epoxy Leucine Carfilzomib.

Upregulation of ATP-Binding Cassette (ABC) Transporters, particularly P-glycoprotein (P-gp/ABCB1)

The ATP-binding cassette (ABC) superfamily of transporters includes several proteins known to confer multidrug resistance. nih.gov Among these, P-glycoprotein (P-gp), encoded by the ABCB1 gene, has been strongly implicated in resistance to (R,S)-Epoxy Leucine Carfilzomib. nih.govnih.gov Proteomics analyses of (R,S)-Epoxy Leucine Carfilzomib-resistant multiple myeloma cell lines have identified the overexpression of ABCB1 as a primary change. nih.govunifr.ch This upregulation leads to increased efflux of the drug, thereby reducing its intracellular concentration and diminishing its ability to inhibit the proteasome. nih.govx-mol.com The inhibition of P-gp has been shown to restore sensitivity to (R,S)-Epoxy Leucine Carfilzomib in resistant cells. uky.eduyoutube.com

Interactive Table: Key Findings on ABCB1-Mediated Resistance

| Finding | Experimental Model | Reference |

| ABCB1 is the most significantly overexpressed protein in CFZ-resistant MM cells. | Genetically matched CFZ-sensitive and resistant MM cell lines. | nih.gov |

| Overexpression of ABCB1 reduces the proteasome-inhibiting activity of CFZ. | Multiple myeloma cell lines. | nih.gov |

| Inhibition of P-gp with verapamil (B1683045) restores CFZ sensitivity. | Lung and colorectal cancer cell lines with acquired resistance. | uky.edu |

| HIV protease inhibitors nelfinavir (B1663628) and lopinavir (B192967) overcome ABCB1-mediated resistance. | Multiple myeloma cell lines. | nih.gov |

Characterization of (R,S)-Epoxy Leucine Carfilzomib as a Substrate for Efflux Pumps

For drug efflux to be a viable resistance mechanism, the drug itself must be a substrate for the transporter protein. Studies have confirmed that (R,S)-Epoxy Leucine Carfilzomib is indeed a substrate for P-glycoprotein. nih.govnih.gov This has been demonstrated through functional assays showing that the presence of P-gp inhibitors increases the intracellular accumulation of fluorescent probes that are also P-gp substrates, and more directly, by showing that P-gp inhibition restores the cytotoxic effects of (R,S)-Epoxy Leucine Carfilzomib in resistant cells overexpressing this transporter. nih.govnih.gov The identification of (R,S)-Epoxy Leucine Carfilzomib as a P-gp substrate provides a clear rationale for the observed resistance in cells with high P-gp expression. nih.gov

Cellular Adaptive Responses Contributing to Resistance

In addition to direct alterations of the drug target and increased drug efflux, cancer cells can develop resistance to (R,S)-Epoxy Leucine Carfilzomib by activating various adaptive signaling pathways that promote survival in the face of proteasome inhibition. One of the key cellular stress response pathways implicated in this process is the unfolded protein response (UPR). nih.gov

Inhibition of the proteasome leads to an accumulation of misfolded and unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress, which in turn activates the UPR. nih.govnih.gov The UPR initially aims to restore protein homeostasis, but if the stress is too severe or prolonged, it can trigger apoptosis. nih.gov However, in resistant cells, the UPR can be rewired to promote cell survival. Some studies have shown that (R,S)-Epoxy Leucine Carfilzomib-resistant myeloma cells exhibit increased activity of all three arms of the UPR. nih.gov This enhanced adaptive response may allow cells to better cope with the proteotoxic stress induced by (R,S)-Epoxy Leucine Carfilzomib.

Other adaptive responses include alterations in cellular metabolism and antioxidant pathways. For example, computational models have predicted that resistant cells may exhibit higher levels of glycolysis and antioxidant proteins, which could help to mitigate the oxidative stress associated with proteasome inhibition. ashpublications.org Furthermore, signaling pathways involved in cell survival and proliferation, such as the ErbB signaling pathway and those regulated by cytokine-cytokine receptor interactions, have been found to be altered in (R,S)-Epoxy Leucine Carfilzomib-resistant cells, suggesting their role in compensatory survival mechanisms. nih.gov

Dysregulation of Unfolded Protein Response Components

The inhibition of the proteasome by Carfilzomib leads to an accumulation of misfolded proteins within the endoplasmic reticulum (ER), triggering the UPR. mdpi.com While the UPR is initially a pro-apoptotic signal in cancer cells, resistant cells can adapt by altering its signaling to promote survival.

Studies have demonstrated that myeloma cells resistant to both Bortezomib and Carfilzomib exhibit increased activity across all three main arms of the UPR: IRE1α/XBP1s, ATF6, and PERK/EIF2α/ATF4. nih.gov This contrasts with some earlier reports and suggests that a broad upregulation of the UPR is a feature of resistance in certain models. nih.gov The PERK pathway, in particular, appears to be a critical target for tumor elimination, although it is highly expressed in multiple myeloma cells. mdpi.com Carfilzomib has been shown to induce the UPR, as evidenced by increased expression of CHOP and activation of ATF6, which ultimately leads to apoptosis in sensitive cells. nih.govresearchgate.net In resistant cells, however, the balance can shift away from apoptosis. For example, Carfilzomib-resistant cells may show upregulation of proteasomal subunits PSMB5, PSMB7, PSMB2, and PSMB1, which can lead to reduced ER stress and lower levels of the pro-apoptotic factor ATF4. ashpublications.org

| UPR Component | Role in Carfilzomib Resistance in Preclinical Models | Supporting Evidence |

| IRE1α/XBP1s | Increased baseline and drug-induced activity observed in resistant myeloma cells, contributing to a generalized upregulation of the UPR. nih.gov | Resistant MM1S cells show higher activity compared to wild-type cells. nih.gov |

| ATF6 | Enhanced activity is a marker of UPR induction by Carfilzomib; its sustained activation can be part of the resistant phenotype. nih.govnih.gov | Carfilzomib treatment leads to increased ATF6 activity in cancer cell lines. mdpi.comnih.govresearchgate.net |

| PERK/EIF2α/ATF4 | All three arms, including the PERK pathway, show heightened activity in resistant cells. nih.gov Upregulation of ATF4 can stimulate pro-survival autophagy. nih.gov | Resistant MM1S cells have higher PERK/EIF2α/ATF4 activity. nih.gov Upregulation of ATF4 is linked to autophagy induction by Carfilzomib. nih.gov |

Enhanced Autophagy and Aggresome Formation

When the proteasome is blocked, cancer cells can activate alternative pathways to clear toxic protein aggregates and damaged organelles. Autophagy, a lysosome-dependent degradation process, is a key survival mechanism.

Inhibition of the proteasome by Carfilzomib can lead to the activation of the UPR, which in turn upregulates ATF4, a transcription factor that stimulates pro-survival autophagy. nih.gov This autophagic response helps to mitigate the cellular stress caused by proteasome inhibition. nih.gov Indeed, signaling pathway analysis in Carfilzomib-resistant cells has identified autophagy as an aberrant pathway. nih.govtandfonline.com The combination of autophagy inhibitors, such as hydroxychloroquine, with proteasome inhibitors has been explored as a strategy to overcome this resistance mechanism. elsevierpure.com This suggests that targeting both proteasomal and autophagic protein degradation could be a viable therapeutic strategy. elsevierpure.com

Cross-Resistance Patterns with Other Proteasome Inhibitors and Chemotherapeutic Agents

Understanding how resistance to Carfilzomib relates to other drugs is essential for optimizing treatment sequences and combinations for patients.

Analysis of Acquired Resistance in Bortezomib-Resistant Cell Lines

Bortezomib is a first-in-class proteasome inhibitor, and while Carfilzomib can be effective in patients whose disease is resistant to Bortezomib, cross-resistance can occur. nih.govashpublications.org

In preclinical models, cell lines made resistant to Bortezomib often show cross-resistance to Carfilzomib. nih.gov However, the reverse is not always true; Carfilzomib-resistant cells may retain sensitivity to Bortezomib. nih.govnih.gov This one-way cross-resistance highlights the distinct biochemical interactions each drug has with the proteasome. Carfilzomib's irreversible binding may overcome some resistance mechanisms that affect the reversible binding of Bortezomib. biorxiv.orgnih.gov Despite this, Carfilzomib-resistant cells have been shown to be less sensitive to Carfilzomib than their Bortezomib-resistant counterparts are to Bortezomib, indicating some level of cross-resistance. ashpublications.org

| Cell Line Status | Cross-Resistance to Carfilzomib | Cross-Resistance to Bortezomib | Key Findings |

| Bortezomib-Resistant (e.g., MM1S/R BTZ) | Yes nih.gov | N/A | Bortezomib-resistant cells show cross-resistance to Carfilzomib. nih.gov |

| Carfilzomib-Resistant (e.g., MM1S/R CFZ) | N/A | No nih.govnih.gov | Carfilzomib-resistant cells remain as sensitive to Bortezomib as the parental, non-resistant cells. nih.govnih.gov |

| Bortezomib-Resistant Patient Samples | Partial Resistance | Full Resistance | Carfilzomib retains the ability to inhibit proliferation in cells from patients with clinical Bortezomib resistance. ashpublications.org |

Identification of Novel Resistance Pathways Unique to (R,S)-Epoxy Leucine Carfilzomib

Research into Carfilzomib-specific resistance has uncovered several unique molecular pathways. Multi-omics profiling of Carfilzomib-resistant cell lines revealed a significant downregulation of metabolic pathways associated with mitochondrial dysfunction. biorxiv.org

Furthermore, computational modeling has identified specific therapeutic targets in Carfilzomib-resistant cells, such as CDK5 and NFE2L2. ashpublications.org A notable finding in resistant cells is the overexpression of the drug exporter ABCB1, which actively pumps Carfilzomib out of the cell. ashpublications.orgyoutube.com This mechanism can be targeted, as the HIV drug Ritonavir has been shown to inhibit the ABCB1 pump and restore sensitivity to Carfilzomib in some patients. youtube.com Another novel regulator identified is the TNFRSF1A gene, whose overexpression is seen in Carfilzomib-resistant cells and is linked to the suppression of genes involved in antitumor immunity. nih.gov Silencing TNFRSF1A has been shown to reverse Carfilzomib resistance in preclinical models. nih.gov

Other aberrant pathways identified in resistant cells include cytokine-cytokine receptor interactions, the ErbB signaling pathway, and fatty acid metabolism, suggesting that a complex network of changes contributes to Carfilzomib-specific resistance. nih.govtandfonline.com

Strategies to Overcome and Circumvent Resistance to R,s Epoxy Leucine Carfilzomib

Design and Synthesis of Next-Generation Analogues

A key strategy to combat Carfilzomib (B1684676) resistance involves the chemical modification of its structure to create next-generation analogues. These efforts are aimed at overcoming specific resistance mechanisms, such as mutations in the proteasome itself or the upregulation of drug efflux pumps.

(R,S)-Epoxy Leucine (B10760876) Carfilzomib Analogues with Modified P1' Positions to Overcome Proteasome Mutations

Mutations in the proteolytically active β5-subunit of the proteasome, the primary target of Carfilzomib, can impair drug binding and reduce therapeutic efficacy. nih.gov To counter this, scientists have focused on modifying the P1' position of the Carfilzomib molecule, a site that plays a crucial role in its interaction with the proteasome.

Research has led to the design and synthesis of novel epoxyketone-based proteasome inhibitors with structural alterations at the P1' site. nih.govacs.org One promising analogue, designated as compound 9 , incorporates a hydroxyl substituent at its P1' position. nih.govnih.gov This modification has demonstrated high cytotoxicity against cancer cell lines that exhibit either inherent (de novo) or acquired resistance to Carfilzomib. nih.govnih.gov The findings suggest that incorporating P1'-targeting moieties into the peptide epoxyketone structure could be a viable strategy to bypass resistance mechanisms associated with proteasome mutations, offering a potential therapeutic option for patients who have become refractory to standard Carfilzomib treatment. nih.govacs.orgnih.gov

Table 1: Next-Generation Carfilzomib Analogue with P1' Modification

| Compound | Modification | Activity Against Carfilzomib-Resistant Cells | Reference |

| Analogue 9 | Hydroxyl (-OH) group at the P1' position | Highly cytotoxic against cell lines with de novo or acquired resistance. | nih.govnih.gov |

Development of Peptide or Non-Peptide Analogues to Bypass Efflux Transporters

A prevalent mechanism of acquired resistance to Carfilzomib involves the upregulation of the P-glycoprotein (P-gp/MDR1) efflux pump, which actively removes the drug from cancer cells. To circumvent this, researchers have developed peptide-based analogues derived from the backbone of Carfilzomib. These analogues are designed to compete with Carfilzomib for binding to the efflux pump without possessing the proteasome-inhibiting pharmacophore themselves.

Studies have shown that small, truncated peptides derived from the Carfilzomib backbone can effectively reverse P-gp-mediated resistance. nih.gov Remarkably, compounds as small as dipeptides have proven sufficient to restore cellular sensitivity to Carfilzomib in resistant lung and colon adenocarcinoma cell lines. nih.gov Further refinements, such as replacing the N-terminus morpholino group with a pyridine (B92270) group, have been shown to enhance the ability of these analogues to counteract P-gp-mediated efflux. nih.gov These findings provide a strong rationale for using such peptide analogues as "reversing agents" to overcome this specific form of drug resistance. nih.gov

Rational Combination Strategies with Other Therapeutic Agents

Combining Carfilzomib with other therapeutic agents that have distinct mechanisms of action is a powerful strategy to enhance its anti-cancer activity and overcome resistance. These rational combinations aim to create synergistic effects, targeting multiple cellular pathways simultaneously.

Co-inhibition of Specific Proteasome Subunits or Off-Target Proteases

Carfilzomib primarily targets the chymotrypsin-like (CT-L) activity of the constitutive proteasome (β5 subunit) and the immunoproteasome (β5i or LMP7 subunit). nih.govnih.gov Resistance can emerge through structural changes in these proteasome complexes. nih.gov One approach to overcome this is to combine Carfilzomib with other agents that inhibit different proteasome subunits or related proteases.

For instance, studies have shown that combining Carfilzomib with Bortezomib (B1684674), which has a different binding mechanism and also inhibits the β1 subunit, can lead to synergistic apoptotic cell death in melanoma cells. youtube.com Furthermore, Carfilzomib-resistant cells have been observed to have enhanced sensitivity to specific immunoproteasome inhibitors like ONX-0914, suggesting that co-inhibition of different proteasome types could be a beneficial strategy. nih.gov Clinical trials have demonstrated a relationship between patient response and the occupancy of multiple immunoproteasome subunits, where greater inhibition is associated with improved clinical outcomes at higher doses of Carfilzomib. acs.orgresearchgate.net

Synergistic Interactions with Agents Targeting ER Stress or Apoptotic Pathways

The inhibition of proteasomes by Carfilzomib leads to an accumulation of misfolded proteins, causing endoplasmic reticulum (ER) stress and triggering apoptosis (programmed cell death). nih.govyoutube.com This intrinsic mechanism can be amplified by combining Carfilzomib with drugs that also modulate these pathways.

ER Stress Enhancement: Combining Carfilzomib with histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA), has been shown to synergistically activate the ER stress response in non-small cell lung cancer (NSCLC) cell lines. youtube.com This combination leads to increased cell death and upregulation of key ER stress-regulated proteins. youtube.com